molecular formula C5H5F3O2 B6168711 5-(trifluoromethyl)oxolan-3-one CAS No. 2090652-49-4

5-(trifluoromethyl)oxolan-3-one

Cat. No.: B6168711
CAS No.: 2090652-49-4
M. Wt: 154.09 g/mol
InChI Key: MCLZGPCKOPNNHY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C₅H₅F₃O₂. It is also known by its IUPAC name, 5-(trifluoromethyl)dihydrofuran-3(2H)-one. This compound is characterized by the presence of a trifluoromethyl group attached to an oxolanone ring, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)oxolan-3-one typically involves the introduction of a trifluoromethyl group into an oxolanone ring. One common method is the trifluoromethylation of oxolan-3-one using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)oxolan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)oxolan-3-one is unique due to its specific trifluoromethylation pattern and the stability conferred by the trifluoromethyl group. This makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .

Properties

CAS No.

2090652-49-4

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

5-(trifluoromethyl)oxolan-3-one

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2

InChI Key

MCLZGPCKOPNNHY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C(F)(F)F

Purity

95

Origin of Product

United States

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